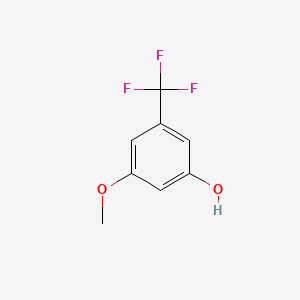

3-Methoxy-5-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOFNISQFZKBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626599 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-56-4 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Methoxy-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-methoxy-5-(trifluoromethyl)phenol (CAS No: 349-56-4).[1][2][3][][5] It is intended to serve as a foundational resource for professionals in research, development, and drug discovery. The document summarizes key quantitative data in structured tables, outlines general experimental protocols for property determination, and includes visualizations to illustrate logical workflows and structural relationships.

Chemical Identity and Structure

This compound is an aromatic organic compound, specifically a substituted phenol. Its structure consists of a benzene ring with three substituents: a hydroxyl group (-OH), a methoxy group (-OCH3), and a trifluoromethyl group (-CF3). The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group significantly influences the compound's chemical reactivity and physical properties, particularly the acidity of the phenolic hydroxyl group.

A summary of its chemical identifiers is presented below.

| Identifier | Value |

| CAS Number | 349-56-4[1][2][3][][5][6] |

| Molecular Formula | C8H7F3O2[1][2][3][][5][6] |

| IUPAC Name | This compound[][6] |

| SMILES | COC1=CC(=CC(=C1)O)C(F)(F)F[][5][6] |

| InChI Key | DFOFNISQFZKBEY-UHFFFAOYSA-N[][6] |

| MDL Number | MFCD09025418[1][5] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Notes |

| Molecular Weight | 192.14 g/mol [2][3][5] | |

| Appearance | Off-white to light yellow solid[2] | |

| Melting Point | 74 - 76 °C[6] | |

| Boiling Point | 100 °C at 14 Torr[2][3] | |

| Density | 1.321 ± 0.06 g/cm³[2][3] | Predicted |

| pKa | 8.58 ± 0.10[2][3] | Predicted |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon)[2][3][5] |

Experimental Protocols

Detailed experimental protocols for the determination of the specific properties of this compound are not extensively published. However, standard methodologies for characterizing similar phenolic compounds are well-established. The following sections outline generalized protocols.

Determination of Melting Point

The melting point is a critical indicator of purity.

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (75 °C) and then increased slowly at a rate of 1-2 °C per minute.[2][3][6]

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow (≤ 1 °C).

Determination of Acidity Constant (pKa)

The pKa value is determined by potentiometric titration, which measures the pH change of a solution upon the addition of a titrant.

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture, typically water-cosolvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

-

Data Acquisition: A calibrated pH meter is used to record the pH of the solution after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point, where half of the phenol has been neutralized. The predicted pKa is approximately 8.58.[2][3]

Spectroscopic Analysis (NMR, IR)

Spectroscopic methods are essential for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Interpretation: The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of approximately 4000-400 cm⁻¹.

-

Interpretation: Key characteristic absorption bands are identified, such as the broad O-H stretch of the phenol, C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches, and the strong C-F stretches associated with the trifluoromethyl group.

-

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

Caption: Structural Identity and Core Properties Relationship.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound | 349-56-4 [amp.chemicalbook.com]

- 3. 349-56-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 349-56-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

The Biological Activity of Trifluoromethylated Phenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into organic molecules has become a pivotal strategy in modern drug discovery and development. Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a prominent position due to its unique electronic properties and steric profile. When appended to a phenolic scaffold, the trifluoromethyl group can profoundly influence the molecule's physicochemical and biological properties. This technical guide provides an in-depth exploration of the biological activities of trifluoromethylated phenols, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

The electron-withdrawing nature of the trifluoromethyl group significantly impacts the acidity of the phenolic hydroxyl group, enhances metabolic stability by blocking potential sites of oxidation, and increases lipophilicity, which can improve membrane permeability and bioavailability.[1][2] These attributes have led to the successful development of numerous drugs and clinical candidates containing the trifluoromethylphenol moiety, spanning a wide range of therapeutic areas. This guide aims to serve as a comprehensive resource for researchers engaged in the design and investigation of novel trifluoromethylated phenolic compounds.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity data for a selection of trifluoromethylated phenols across various assays. This data is intended to provide a comparative overview of their potency and efficacy.

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | Inhibition Assay | IC50 (µM) | Reference |

| Trifluoromethyl-containing Captopril Analog | Angiotensin Converting Enzyme (ACE) | In vitro ACE inhibition assay | 0.0003 | [3] |

| Aminopyridine Derivative 9 | S. aureus FabI | Enzyme inhibition assay | 2.4 | [4] |

| Aminopyridine Derivative 9 | H. influenzae FabI | Enzyme inhibition assay | 4.2 | [4] |

| Indole Naphthyridinone 4 | S. aureus FabI | Enzyme inhibition assay | - | [4] |

| Indole Naphthyridinone 29 | FabK | Enzyme inhibition assay | Low µM | [4] |

| Indole Naphthyridinone 30 | FabK | Enzyme inhibition assay | Low µM | [4] |

Table 2: Antimicrobial Activity Data

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| Aminopyridine Derivative 9 | S. aureus | Broth microdilution | 0.5 | [4] |

| Caffeic Acid | S. aureus (MRSA and MSSA) | Broth microdilution | 256 - 1024 | [5] |

| Gallic Acid | S. aureus (MRSA) | Broth microdilution | 31 - 125 | [6] |

| Protocatechuic Acid | Various bacterial strains | Broth microdilution | 200 - 700 | [6] |

| Lignan 3′-demethoxy-6-O-demethylisoguaiacin | S. aureus | Broth microdilution | 25 | [7] |

| Lignan 3′-demethoxy-6-O-demethylisoguaiacin | E. faecalis | Broth microdilution | 12.5 | [7] |

| Lignan 3′-demethoxy-6-O-demethylisoguaiacin | E. coli | Broth microdilution | 50 | [7] |

| Lignan 3′-demethoxy-6-O-demethylisoguaiacin | E. cloacae | Broth microdilution | 12.5 | [7] |

Table 3: Receptor Binding Affinity Data

| Compound | Receptor | Assay | Ki (nM) | Reference |

| Δ9-THCP | CB1 | Radioligand binding assay | High affinity | [8] |

| Δ9-THCP | CB2 | Radioligand binding assay | High affinity | [8] |

| CP-55,940 | CB1 | Radioligand binding assay | Low nM | [8] |

| CP-55,940 | CB2 | Radioligand binding assay | Low nM | [8] |

| WIN-55,212 | CB1 | Radioligand binding assay | Low nM | [8] |

| WIN-55,212 | CB2 | Radioligand binding assay | Low nM (higher affinity than for CB1) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of trifluoromethylated phenols.

Synthesis of Trifluoromethylated Phenols

A general and practical two-step procedure for the O-trifluoromethylation of phenols involves the formation of an aryl xanthate intermediate followed by fluorinative desulfurization.[1][4][9][10]

Step 1: Xanthate Formation

-

To a solution of the starting phenol (1.0 equiv) in an anhydrous solvent such as acetonitrile or DMF, add a base (e.g., Cs2CO3, 2.0 equiv).

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add an imidazolium methylthiocarbonothioyl salt (e.g., 1,3-dimethyl-2-(methylthio)imidazol-3-ium iodide, 1.1 equiv).[1]

-

Continue stirring at room temperature for 3-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl xanthate.

Step 2: O-Trifluoromethylation

-

Dissolve the aryl xanthate (1.0 equiv) in a dry solvent such as 1,2-dichloroethane.

-

Add a fluorinating agent, such as XtalFluor-E ([Et2NSF2]BF4, 3.0-5.0 equiv), and an activator, such as trichloroisocyanuric acid (TCCA, 1.0 equiv) or N-fluorobenzenesulfonimide (NFSI, 3.0 equiv).[1]

-

Heat the reaction mixture to 80 °C and stir for 3-48 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by flash column chromatography to yield the final aryl trifluoromethyl ether.

Enzyme Inhibition Assay: FabI

The inhibitory activity against enoyl-acyl carrier protein reductase (FabI) can be determined using a spectrophotometric assay that monitors the oxidation of NADH.[2][4][9]

-

Prepare stock solutions of the test compound in DMSO.

-

In a 96-well microtiter plate, add the assay buffer (e.g., 100 mM sodium phosphate, pH 7.5), NADH (final concentration 200 µM), and the test compound at various concentrations.

-

Add the purified FabI enzyme (e.g., S. aureus FabI, final concentration 3 µg/mL).

-

Pre-incubate the mixture at 30°C for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, crotonyl-CoA (final concentration 0.8 mM).

-

Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.

-

Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines.[4][5]

-

Prepare serial twofold dilutions of the test compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Receptor Binding Assay: Cannabinoid Receptor 1 (CB1)

The binding affinity of compounds to the CB1 receptor can be determined using a radioligand competition binding assay.[11][12]

-

Prepare cell membranes from cells expressing the human CB1 receptor.

-

In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4), the test compound at various concentrations, and a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940).

-

Add the CB1 receptor-containing membranes to initiate the binding reaction.

-

Incubate the plate at 37°C for 1 hour.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the Ki values by nonlinear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

Signaling Pathway Visualizations

Trifluoromethylated phenols, as part of the broader class of polyphenols, are known to modulate several key intracellular signaling pathways implicated in inflammation, cell survival, and proliferation. The following diagrams, generated using the DOT language, illustrate these potential interactions.

References

- 1. Targeting PI3K/Akt/mTOR signaling pathway by polyphenols: Implication for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-methoxy-5-(trifluoromethyl)phenol: A Technical Overview

For Immediate Release

This technical guide provides a summary of available spectroscopic data for the aromatic compound 3-methoxy-5-(trifluoromethyl)phenol, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a concise reference for the characterization of this compound.

Molecular Structure and Properties

IUPAC Name: this compound CAS Number: 349-56-4[] Molecular Formula: C₈H₇F₃O₂ InChI Key: DFOFNISQFZKBEY-UHFFFAOYSA-N[] SMILES: COC1=CC(=CC(=C1)O)C(F)(F)F[]

Spectroscopic Data Analysis Workflow

The characterization of this compound relies on a suite of spectroscopic techniques. The general workflow for acquiring and interpreting these data is outlined below.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Spectroscopic Data Summary

While a comprehensive, publicly available dataset for this compound is not consolidated in a single source, the following tables represent expected values and data from closely related analogs. This information serves as a predictive guide for researchers working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the phenolic hydroxyl proton. The trifluoromethyl group will influence the chemical shifts of the aromatic protons due to its strong electron-withdrawing nature.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H stretch (phenol) | 3200-3600 | Broad |

| C-H stretch (aromatic) | 3000-3100 | Sharp |

| C-H stretch (methoxy) | 2850-3000 | Sharp |

| C=C stretch (aromatic) | 1450-1600 | Medium to strong |

| C-O stretch (phenol) | 1200-1260 | Strong |

| C-O stretch (methoxy) | 1000-1100 | Strong |

| C-F stretch | 1100-1350 | Strong, often multiple bands |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be expected. Fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃), the trifluoromethyl group (•CF₃), or other characteristic fragments.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. While specific protocols for this compound are not published, general procedures for NMR, IR, and MS analysis are outlined below.

General NMR Protocol:

-

Dissolve a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz), using the residual solvent peak as an internal reference.

General IR Protocol:

-

For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Record the spectrum over the range of 4000-400 cm⁻¹.

General Mass Spectrometry Protocol (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionize the sample using a standard electron energy (e.g., 70 eV).

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

This document serves as a foundational guide. Researchers are encouraged to acquire and report complete spectroscopic data for this compound to contribute to the collective chemical knowledge base.

References

The Strategic Utility of 3-Methoxy-5-(trifluoromethyl)phenol in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methoxy-5-(trifluoromethyl)phenol is a valuable fluorinated building block in organic synthesis, prized for its unique electronic and steric properties. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring creates a distinct reactivity profile, making it an attractive starting material for the synthesis of complex molecules, particularly in the realm of drug discovery. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this phenol derivative a key intermediate for accessing novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound as a strategic building block in organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 349-56-4 | [][3] |

| Molecular Formula | C₈H₇F₃O₂ | [][3] |

| Molecular Weight | 192.14 g/mol | [][3] |

| IUPAC Name | This compound | [] |

| SMILES | COC1=CC(=CC(=C1)O)C(F)(F)F | [] |

| Melting Point | 75 °C | |

| Boiling Point | 100 °C at 14 Torr | |

| pKa | 8.58 ± 0.10 (Predicted) |

Synthesis of this compound

While a direct, high-yield synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established organic transformations. A common strategy involves the synthesis of the corresponding aniline derivative, followed by a diazotization-hydrolysis sequence to furnish the desired phenol.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methoxy-5-(trifluoromethyl)aniline

This intermediate can be prepared from commercially available starting materials, such as 3,5-dinitrobenzotrifluoride, through a sequence of nucleophilic aromatic substitution with methoxide, followed by reduction of the remaining nitro group.

Step 2: Diazotization of 3-Methoxy-5-(trifluoromethyl)aniline and Subsequent Hydrolysis

This two-step, one-pot procedure is a standard method for the conversion of an aromatic amine to a phenol.

-

Materials: 3-Methoxy-5-(trifluoromethyl)aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Water, Ice.

-

Procedure:

-

A solution of 3-methoxy-5-(trifluoromethyl)aniline in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

The reaction mixture is then slowly heated to induce hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.

-

After the gas evolution ceases, the mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by column chromatography or recrystallization.

-

Applications as a Building Block in Organic Synthesis

The strategic placement of the methoxy and trifluoromethyl groups on the phenol ring allows for a range of synthetic transformations, making it a versatile building block. The hydroxyl group can undergo O-alkylation and O-acylation, while the aromatic ring is amenable to electrophilic substitution, directed by the activating methoxy and hydroxyl groups.

Synthesis of a Schiff Base Derivative

A notable application demonstrating the utility of the amino precursor to our target phenol is in the synthesis of a Schiff base, (Z)-3-({[3-methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol. Schiff bases are important intermediates in the synthesis of various biologically active compounds.[4]

Caption: Reaction scheme for the synthesis of a Schiff base.

Experimental Protocol for Schiff Base Synthesis:

-

Materials: 3-Methoxy-5-(trifluoromethyl)aniline (0.25 mmol), 2,3-dihydroxybenzaldehyde (0.25 mmol), Ethanol (30 mL).

-

Procedure:

-

Solutions of 3-methoxy-5-(trifluoromethyl)aniline in ethanol (15 mL) and 2,3-dihydroxybenzaldehyde in ethanol (15 mL) are mixed.

-

The resulting mixture is stirred and heated under reflux for 5 hours.

-

The reaction mixture is then cooled, and the solvent is evaporated to yield the crude product.

-

Single crystals of the Schiff base can be obtained by slow evaporation from an ethanol solution.[4]

-

| Reactant | Molar Equivalent |

| 3-Methoxy-5-(trifluoromethyl)aniline | 1.0 |

| 2,3-Dihydroxybenzaldehyde | 1.0 |

| Product Yield | 65% |

Potential Applications in Drug Discovery

Hypothetical Drug Discovery Workflow

The following diagram illustrates a hypothetical workflow for the utilization of this compound in a drug discovery program, for instance, in the development of kinase inhibitors.

Caption: A generalized workflow for drug discovery starting from the building block.

Conclusion

This compound represents a strategically important building block for organic synthesis. Its unique substitution pattern provides a platform for the synthesis of a diverse range of complex molecules. The demonstrated utility of its amino precursor in the synthesis of Schiff bases highlights the potential for this compound and its derivatives in the construction of novel chemical entities with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of this phenol will undoubtedly uncover new synthetic methodologies and lead to the development of innovative molecules with valuable properties.

References

An In-depth Technical Guide on the Solubility of 3-methoxy-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential when considering its solubility. Key properties of 3-methoxy-5-(trifluoromethyl)phenol are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃O₂ | [1][2][3][] |

| Molecular Weight | 192.14 g/mol | [1][2][5] |

| Melting Point | 74°C to 76°C | [2] |

| Boiling Point | 100°C at 14 Torr | [1][5] |

| Density (Predicted) | 1.321 ± 0.06 g/cm³ | [1][5] |

| pKa (Predicted) | 8.58 ± 0.10 | [1][5] |

| Appearance | Off-white to light yellow solid | [5] |

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively documented in readily accessible literature. However, based on its chemical structure—a substituted phenol—general solubility trends can be anticipated. The presence of a polar hydroxyl group suggests potential solubility in polar organic solvents, while the trifluoromethyl and phenyl groups introduce nonpolar characteristics that may allow for solubility in less polar environments.

To obtain precise solubility data, experimental determination is necessary. The following table has been structured to present such data once determined.

| Solvent | Solvent Class | Solubility ( g/100 mL) at 25°C | Molar Solubility (mol/L) at 25°C |

| Toluene | Aromatic Hydrocarbon | Data Not Available | Data Not Available |

| Dichloromethane | Halogenated Hydrocarbon | Data Not Available | Data Not Available |

| Methanol | Polar Protic | Data Not Available | Data Not Available |

| Ethanol | Polar Protic | Data Not Available | Data Not Available |

| Acetone | Ketone | Data Not Available | Data Not Available |

| Ethyl Acetate | Ester | Data Not Available | Data Not Available |

| Dimethylformamide (DMF) | Polar Aprotic | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data Not Available | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

For more effective separation, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microcrystals.

-

Accurately dilute a known volume of the clear filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of the compound at known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow and Data Visualization

The logical workflow for the experimental determination of solubility is illustrated in the following diagram.

This guide provides a comprehensive starting point for researchers and professionals working with this compound. While published quantitative solubility data is sparse, the provided experimental protocol offers a robust method for its determination, enabling informed decisions in drug development and other scientific applications.

References

- 1. 349-56-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 3. appchemical.com [appchemical.com]

- 5. This compound | 349-56-4 [amp.chemicalbook.com]

The Trifluoromethyl Group on a Phenol Ring: A Comprehensive Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group onto a phenol ring profoundly alters the molecule's physicochemical properties, making it a cornerstone of modern medicinal chemistry, agrochemical development, and materials science. This in-depth technical guide explores the core principles governing the reactivity of trifluoromethyl-substituted phenols, providing detailed experimental insights and quantitative data for researchers in the field.

Core Principles: The Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I effect).[1][2] This electronic influence is central to its impact on the phenol ring's reactivity. The high electronegativity of the fluorine atoms polarizes the C-F bonds, drawing electron density away from the aromatic system.[3] This electron withdrawal has several key consequences:

-

Increased Acidity: The CF3 group significantly increases the acidity of the phenolic proton by stabilizing the resulting phenoxide anion.[4] The negative charge on the phenoxide is delocalized across the aromatic ring and further stabilized by the inductive effect of the CF3 group.[4]

-

Ring Deactivation: The aromatic ring is deactivated towards electrophilic aromatic substitution.[2] The reduced electron density makes the ring less susceptible to attack by electrophiles.

-

Modified Reaction Pathways: The strong electron-withdrawing nature of the CF3 group can facilitate unique chemical transformations not typically observed in unsubstituted phenols.

Below is a diagram illustrating the electronic effects of the trifluoromethyl group on a phenol ring.

Quantitative Data: Physicochemical Properties

The impact of the trifluoromethyl group on the acidity of phenols is quantifiable through their pKa values. The position of the CF3 group on the ring influences the extent of this effect.

| Compound | pKa in Water | Reference |

| Phenol | 9.95 | [4] |

| 2-(Trifluoromethyl)phenol | 8.8 | [4] |

| 3-(Trifluoromethyl)phenol | 9.5 | [4] |

| 4-(Trifluoromethyl)phenol | 8.51 | [4] |

| Pentakis(trifluoromethyl)phenol | Not specified | [5] |

Key Reactions and Experimental Protocols

Trifluoromethyl-substituted phenols participate in a variety of chemical transformations. This section details the methodologies for several key reactions.

O-Trifluoromethylation of Phenols

The synthesis of aryl trifluoromethyl ethers from phenols is a valuable transformation. A two-step procedure involving xanthate formation followed by reaction with a fluorinating agent is an effective method.[6][7][8][9]

Experimental Protocol: Sequential Xanthalation and O-Trifluoromethylation [6][9]

Step 1: Xanthate Formation

-

To a solution of the phenol (1.0 equiv) in acetonitrile (0.5 M) is added an imidazolium salt (e.g., 1,3-dimethyl-2-(methylthio)imidazolium iodide) (1.0 equiv) and a mild base such as potassium carbonate (1.1 equiv).

-

The reaction mixture is stirred at room temperature until the phenol is consumed, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding aryl xanthate.

Step 2: O-Trifluoromethylation

-

To a solution of the aryl xanthate (1.0 equiv) in a suitable solvent such as dichloromethane is added XtalFluor-E (a fluorinating agent) and an activator like trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI).[6][9]

-

The reaction is stirred at room temperature until completion.

-

The reaction is quenched, and the product is extracted and purified by column chromatography to afford the aryl trifluoromethyl ether.

The following diagram outlines the experimental workflow for this two-step synthesis.

Spontaneous Aqueous Defluorination

Under aqueous conditions, particularly in their deprotonated phenolate form, ortho- and para-trifluoromethylphenols can undergo spontaneous defluorination.[4] The meta-substituted isomer is resistant to this reaction.[4]

Experimental Protocol: Hydrolysis of Trifluoromethylphenols [4]

-

Prepare buffered aqueous solutions at various pH values (e.g., pH 6.2 to 10.8).

-

Dissolve the trifluoromethylphenol in the buffered solution to a known concentration.

-

Maintain the solutions at a constant temperature (e.g., 40 °C) and collect aliquots at different time intervals.

-

Analyze the aliquots using techniques such as UHPLC-Orbitrap-HRMS and in situ 19F NMR to identify and quantify the parent compound and its degradation products, including hydroxybenzoic acids and fluoride ions.[4]

The proposed mechanism for this defluorination is depicted below.

Electrophilic Trifluoromethylthiolation

The introduction of the trifluoromethylthio (SCF3) group, which is highly lipophilic, can be achieved through electrophilic substitution on the phenol ring.[10]

Experimental Protocol: Electrophilic Trifluoromethylthiolation of Phenols [10]

-

Dissolve the substituted phenol (1.0 equiv) in a suitable solvent like dichloromethane.

-

Add N-(trifluoromethylsulfanyl)aniline (PhNHSCF3) (1.3 equiv) as the electrophilic SCF3 source.

-

Add a promoter, such as BF3·Et2O or triflic acid (1.3 equiv). Less reactive phenols may require the stronger acid, triflic acid.[10]

-

Stir the reaction at room temperature until completion.

-

Quench the reaction and purify the product by column chromatography. The reaction is highly para-selective. For para-substituted phenols, ortho-substitution occurs.[10]

Applications in Drug Development

The unique properties imparted by the trifluoromethyl group are highly advantageous in drug design.[3][11][12][13]

-

Enhanced Metabolic Stability: The C-F bond is very strong, and the CF3 group is resistant to oxidative metabolism by cytochrome P450 enzymes.[3][13]

-

Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3][11][13]

-

Improved Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of a drug molecule, leading to stronger interactions with its biological target.[11]

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for fine-tuning of a drug's properties.[13]

A prominent example is the antidepressant fluoxetine, where the trifluoromethyl group is crucial for its activity as a selective serotonin reuptake inhibitor (SSRI).[13] The CF3 group enhances its lipophilicity, facilitating brain penetration.[13]

The general influence of trifluoromethylated phenols on drug properties can be summarized in the following logical flow.

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloromethyl-3-trifluoromethyl-phenol | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Methoxy-5-(trifluoromethyl)phenol for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Commercial Availability, and Synthetic Methodologies of a Key Fluorinated Phenolic Compound

Introduction

3-Methoxy-5-(trifluoromethyl)phenol is a fluorinated aromatic compound of increasing interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The presence of both a methoxy and a trifluoromethyl group on the phenol ring imparts unique electronic and lipophilic properties, making it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a thorough overview of its commercial availability, physicochemical characteristics, and a detailed, albeit inferred, synthetic protocol.

Commercial Availability and Suppliers

This compound is readily available for research and development purposes from a variety of chemical suppliers. Key suppliers include BOC Sciences, Thermo Scientific, and BLD Pharm, among others. The compound is typically offered in purities of 97% or higher. Pricing and packaging options vary by supplier, with quantities generally ranging from milligrams to kilograms. Researchers are advised to request certificates of analysis from suppliers to obtain lot-specific purity and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 349-56-4 | [] |

| Molecular Formula | C₈H₇F₃O₂ | [] |

| Molecular Weight | 192.14 g/mol | [] |

| Melting Point | 75 °C | [2] |

| Boiling Point | 100 °C at 14 Torr | [2] |

| Density | 1.321 g/cm³ (Predicted) | [3] |

| pKa | 8.58 (Predicted) | [3] |

| Appearance | Off-white to light yellow solid | Multiple Supplier Catalogs |

| Solubility | Soluble in organic solvents such as methanol and ethanol. | [4] |

Synthesis and Experimental Protocols

Logical Workflow for the Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Inferred Experimental Protocol

Objective: To synthesize this compound from 3,5-dihydroxybenzotrifluoride.

Materials:

-

3,5-dihydroxybenzotrifluoride

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a solution of 3,5-dihydroxybenzotrifluoride (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.1 equivalents).

-

Monomethylation: Stir the suspension at room temperature and add dimethyl sulfate (1 equivalent) dropwise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for several hours or until the starting material is consumed.

-

Work-up:

-

Filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Note: This is a generalized and inferred protocol. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve a high yield and purity.

Applications in Research and Drug Development

While specific experimental uses of this compound are not extensively documented in the currently available literature, its structural motifs suggest significant potential in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The phenolic hydroxyl and methoxy groups provide sites for further chemical modification, allowing for the generation of diverse compound libraries for screening.

A related compound, 3-methoxy-5-(trifluoromethyl)aniline, has been used as a precursor in the synthesis of Schiff bases, indicating the utility of the 3-methoxy-5-(trifluoromethyl)phenyl scaffold in constructing more complex molecules. It is plausible that this compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents where the specific substitution pattern is advantageous for biological activity.

Signaling Pathways and Biological Activity

Currently, there is no direct evidence in the searched literature linking this compound to the modulation of specific signaling pathways or demonstrating its inherent biological activity. However, many phenolic compounds are known to possess antioxidant and anti-inflammatory properties. Furthermore, the introduction of a trifluoromethyl group can significantly alter the biological profile of a molecule.

Hypothetical Research Workflow for Investigating Biological Activity

Caption: A hypothetical workflow for investigating the biological activity of this compound.

Researchers interested in exploring the biological potential of this compound could follow a workflow similar to the one depicted above. Initial studies would likely involve cytotoxicity and phenotypic screening assays to identify any interesting biological effects. Subsequent target identification and pathway analysis studies would then be necessary to elucidate the mechanism of action.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential for the development of new chemical entities in the pharmaceutical and agrochemical industries. While its direct biological applications and involvement in signaling pathways are yet to be extensively explored, its unique combination of functional groups makes it an attractive starting point for the design and synthesis of novel molecules with tailored properties. This guide provides a foundational resource for researchers and professionals looking to incorporate this promising compound into their research and development programs. Further investigation into its synthesis, reactivity, and biological activity is warranted and is expected to unveil new opportunities for its application.

References

- 2. 349-56-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-FLUORO-5-METHOXY-PHENOL|lookchem [lookchem.com]

- 4. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

A Technical Guide to the Preliminary Toxicity Screening of Fluorinated Phenols

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preliminary toxicity screening of fluorinated phenols. It includes quantitative toxicity data, detailed experimental protocols for key in vitro assays, and a discussion of the potential signaling pathways involved in their mechanism of action.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the in vitro and in vivo toxicity of selected fluorinated phenols and their derivatives. This information is crucial for the initial assessment of a compound's potential toxicity and for guiding dose selection in further studies.

Table 1: In Vitro Cytotoxicity of a 3-(1-Aminoethyl)-4-fluorophenol Derivative

| Compound | Target Enzyme | IC50 (nM) | Cytotoxicity CC50 (µM) in SH-SY5Y cells | Selectivity Index (MAO-B) (CC50 / IC50) |

| Compound X | MAO-A | 150 | 50 | 2,000 |

| MAO-B | 25 | |||

| AChE | 5,000 | |||

| Clorgyline | MAO-A | 5 | 25 | N/A |

| MAO-B | >10,000 | |||

| AChE | >10,000 | |||

| Selegiline | MAO-A | >10,000 | 30 | 3,000 |

| MAO-B | 10 | |||

| AChE | >10,000 | |||

| Donepezil | MAO-A | >10,000 | 15 | N/A |

| MAO-B | >10,000 | |||

| AChE | 8 |

Data extracted from a comparative guide on compounds derived from 3-(1-Aminoethyl)-4-fluorophenol. Lower IC50 values indicate higher inhibitory potency, while a higher Selectivity Index suggests a more favorable therapeutic window.[1]

Table 2: Acute Oral Toxicity (LD50) of Selected Fluorinated Compounds in Rodents

| Compound | Species | LD50 (mg/kg) |

| 4-Fluorophenol | Mouse | 312 (Intraperitoneal) |

| 4-Nitrophenyl monochloromethyl (phenyl) phosphinate | Rat (female) | 242 |

LD50 is the dose that is lethal to 50% of the tested animal population.[2][3] It is a standard measure of acute toxicity.[4][5]

Experimental Protocols for In Vitro Toxicity Screening

A battery of in vitro assays is typically employed for the preliminary toxicity screening of novel compounds. These assays are designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and lysosomal function. Below are detailed protocols for three commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[6] The formation of formazan crystals, which are subsequently solubilized, is proportional to the number of viable cells.

Materials:

-

Cells in culture

-

Test compound (fluorinated phenol)

-

MTT solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Complete culture medium

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours in a CO₂ incubator at 37°C.[1]

-

Compound Exposure: Prepare serial dilutions of the fluorinated phenol in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7]

Materials:

-

Cells in culture

-

Test compound (fluorinated phenol)

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

96-well plates

-

Lysis buffer (for positive control)

-

Complete culture medium

Protocol:

-

Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT assay protocol.

-

Controls: Include the following controls:

-

Spontaneous LDH release: Cells treated with vehicle only.

-

Maximum LDH release: Cells treated with lysis buffer to induce complete cell death.

-

Background: Medium only.

-

-

Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Neutral Red Uptake (NRU) Assay

The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[8]

Materials:

-

Cells in culture

-

Test compound (fluorinated phenol)

-

Neutral Red solution (e.g., 50 µg/mL in culture medium)

-

Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Complete culture medium

Protocol:

-

Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT assay protocol.

-

Neutral Red Incubation: After the desired exposure time, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C in a CO₂ incubator.

-

Washing: Remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.

-

Dye Extraction: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye from the cells.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of the treated cells to that of the vehicle control. The IC50 value can then be determined.

Signaling Pathways in Fluorinated Phenol Toxicity

While the specific signaling pathways modulated by fluorinated phenols are still under extensive investigation, research on polyphenols provides valuable insights into their potential mechanisms of action. Polyphenols are known to interact with various signaling cascades that regulate cell proliferation, apoptosis, and inflammation.[9]

Key signaling pathways that may be affected by fluorinated phenols include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a wide range of stimuli. Polyphenols have been shown to modulate MAPK signaling, which can lead to either cell survival or apoptosis depending on the specific context and cell type.[9]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Some polyphenols can inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[9]

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. The inhibition of NF-κB activation is a common mechanism by which polyphenols exert their anti-inflammatory and anti-cancer effects.[9]

Further research is necessary to elucidate the precise interactions of fluorinated phenols with these and other signaling pathways to better understand their toxicological profiles.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for preliminary toxicity screening and a simplified representation of a signaling pathway potentially affected by fluorinated phenols.

References

- 1. benchchem.com [benchchem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. dtsc.ca.gov [dtsc.ca.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. re-place.be [re-place.be]

- 9. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

Methodological & Application

detailed experimental protocol for the synthesis of 3-methoxy-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-methoxy-5-(trifluoromethyl)phenol, a valuable intermediate in pharmaceutical and agrochemical research. The described two-step synthesis commences with the commercially available 3-methoxy-5-(trifluoromethyl)aniline and proceeds through a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This method is based on established chemical transformations and has been adapted to provide a reliable and scalable procedure.

Experimental Protocol

The synthesis of this compound is a two-step process, as illustrated in the workflow diagram below. The first step involves the conversion of the starting aniline derivative to a diazonium salt, which is then hydrolyzed in the second step to yield the desired phenol.

Step 1: Diazotization of 3-methoxy-5-(trifluoromethyl)aniline

This procedure details the formation of the diazonium salt of 3-methoxy-5-(trifluoromethyl)aniline.

Materials and Reagents:

-

3-methoxy-5-(trifluoromethyl)aniline

-

Sulfuric acid (H₂SO₄), 25% aqueous solution

-

Sodium nitrite (NaNO₂)

-

Urea

-

Distilled water

-

Ice

-

Starch-iodide paper

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, prepare a 25% aqueous solution of sulfuric acid.

-

To this acidic solution, slowly add 3-methoxy-5-(trifluoromethyl)aniline with continuous stirring over a period of 30 minutes.

-

Cool the resulting mixture to 0-5 °C using an ice bath.

-

Prepare a solution of sodium nitrite in distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline solution. The temperature should be strictly maintained between 0-5 °C throughout the addition.

-

After the complete addition of sodium nitrite, continue to stir the reaction mixture at 0-5 °C for an additional 3 hours to ensure the completion of the diazotization reaction.

-

To quench any excess nitrous acid, add a small amount of urea to the reaction mixture until a starch-iodide paper test indicates the absence of nitrous acid (the paper will no longer turn blue).

-

The resulting diazonium salt solution is used immediately in the subsequent hydrolysis step without isolation.

Step 2: Hydrolysis of the Diazonium Salt to this compound

This part of the protocol describes the conversion of the diazonium salt to the final phenol product via steam distillation hydrolysis, a technique that helps to minimize the formation of by-products and improve the yield and purity of the final product.[1]

Materials and Reagents:

-

Diazonium salt solution from Step 1

-

Urea

-

Distilled water

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

Procedure:

-

In a separate reaction flask equipped for steam distillation, add urea and a specific volume of water. The weight ratio of urea to the initial 3-methoxy-5-(trifluoromethyl)aniline should be approximately 0.1:1, and the weight ratio of water to the aniline should be between 2.6:1 and 3.9:1.[1]

-

Heat the water-urea mixture and begin passing steam through the flask to achieve a distillation temperature of 98-102 °C.[1]

-

Once steam distillation is underway and distillate is being collected, begin the slow, dropwise addition of the previously prepared cold diazonium salt solution into the hot water-urea mixture. The addition rate should be controlled to match the rate of distillation, which is typically carried out over 3-5 hours.[1]

-

Continue the steam distillation for an additional 3-5 hours after the complete addition of the diazonium salt solution to ensure all the product is distilled over.[1]

-

The distillate will contain an aqueous layer and the product, which may separate as an oil or solid.

-

Separate the product from the aqueous layer.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane, to recover any dissolved product.

-

Combine the initial product with the organic extracts.

-

Dry the combined organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by a suitable method such as distillation or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The values are based on a representative reaction and may be scaled accordingly.

| Parameter | Value | Reference |

| Starting Material | ||

| 3-methoxy-5-(trifluoromethyl)aniline | 1 mole equivalent | Commercially Available |

| Diazotization | ||

| Sulfuric Acid (25% aq.) | ~10 mole equivalents | [1] |

| Sodium Nitrite | 1.1 mole equivalents | [1] |

| Reaction Temperature | 0-5 °C | [1] |

| Reaction Time | 3 hours | [1] |

| Hydrolysis | ||

| Urea | 0.1 weight equivalent (to aniline) | [1] |

| Water | 2.6-3.9 weight equivalents (to aniline) | [1] |

| Distillation Temperature | 98-102 °C | [1] |

| Addition/Distillation Time | 6-10 hours | [1] |

| Product | ||

| Expected Yield | >90% | [1] |

| Purity | High (with steam distillation) | [1] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

This detailed protocol provides a robust method for the synthesis of this compound, a key building block for various applications in the life sciences and material sciences. Adherence to the specified conditions, particularly temperature control during the diazotization step and the use of steam distillation for hydrolysis, is crucial for achieving high yields and purity.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-methoxy-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-methoxy-5-(trifluoromethyl)phenol in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation in organic synthesis. As phenols are not direct partners in this palladium-catalyzed reaction, two primary strategies are presented: the conversion of the phenol into a reactive electrophile (an aryl triflate) followed by coupling, and the transformation of the phenol into a nucleophilic partner (a boronic acid) for subsequent reaction. A third, more streamlined one-pot approach is also discussed.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[2][3][4] The trifluoromethyl group in this compound makes it a valuable building block for introducing this important pharmacophore into complex molecules.

This document outlines two primary pathways for incorporating the 3-methoxy-5-(trifluoromethyl)phenyl moiety via Suzuki coupling, providing detailed experimental procedures and representative reaction parameters.

Strategy 1: Activation of this compound as an Aryl Triflate

In this approach, the phenolic hydroxyl group is converted into a trifluoromethanesulfonate (triflate, -OTf) group, an excellent leaving group for palladium-catalyzed cross-coupling reactions.[1][5] This two-step sequence involves the initial synthesis of the aryl triflate, followed by the Suzuki coupling with a suitable boronic acid.

Part A: Synthesis of 3-methoxy-5-(trifluoromethyl)phenyl trifluoromethanesulfonate

Reaction Scheme: (Image depicting the reaction of this compound with triflic anhydride in the presence of a base to form the corresponding aryl triflate)

Experimental Protocol:

A common and effective method for the synthesis of aryl triflates involves the use of triflic anhydride in the presence of a non-nucleophilic base like pyridine.[6] An alternative, amine-free protocol under biphasic conditions offers simplified workup and purification.[7][8]

Protocol using Pyridine:

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at -10 °C under an inert atmosphere (e.g., argon or nitrogen), add pyridine (1.1 eq.) dropwise.[6]

-

Slowly add triflic anhydride (1.1 eq.) to the stirred solution, maintaining the temperature below -2 °C.[6]

-

After the addition is complete, stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature.[6]

-

Upon reaction completion (monitored by TLC or LC-MS), quench the reaction by adding water.[6]

-

Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Representative Data for Aryl Triflate Synthesis:

| Phenol Substrate | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorophenol | Triflic Anhydride | Pyridine | DCM | -10 to RT | 1 | >95 | [6] |

| Various Phenols | Triflic Anhydride | aq. NaOH | Toluene | RT | <1 | 85-98 | [7] |

| Various Phenols | N-Phenyltriflimide | K₂CO₃ | THF | 120 (Microwave) | 0.1 | 69-91 | [9] |

Part B: Suzuki Coupling of 3-methoxy-5-(trifluoromethyl)phenyl trifluoromethanesulfonate

Reaction Scheme: (Image depicting the Suzuki coupling of 3-methoxy-5-(trifluoromethyl)phenyl trifluoromethanesulfonate with a generic arylboronic acid)

Experimental Protocol:

The Suzuki coupling of aryl triflates is a well-established transformation. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

-

In a Schlenk flask, combine 3-methoxy-5-(trifluoromethyl)phenyl trifluoromethanesulfonate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.) or Cs₂CO₃ (2.0-3.0 eq.).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., PCy₃, P(t-Bu)₃, SPhos, XPhos).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, such as 1,4-dioxane/water or toluene/water.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).[2]

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography.

Representative Data for Suzuki Coupling of Aryl Triflates:

| Aryl Triflate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Chlorophenyl triflate | 2-Methylphenylboronic acid | Pd(OAc)₂ (1.5) | PCy₃ (3.0) | K₃PO₄ | Toluene | RT | 94 | [10] |

| Various Aryl triflates | Arylboronic acids | Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | CsF or K₃PO₄ | Dioxane | 80 | 75-98 | [10] |

| 2-Chloro-5-trifloylpyridine | Phenylboronic acid | PdCl₂ (5) | None | KF | Acetonitrile | RT | 95 | [11] |

Strategy 2: this compound as a Boronic Acid Derivative

An alternative and often more direct approach is to utilize the commercially available 3-methoxy-5-(trifluoromethyl)phenylboronic acid as the nucleophilic partner in the Suzuki coupling.[12][13]

Reaction Scheme: (Image depicting the Suzuki coupling of 3-methoxy-5-(trifluoromethyl)phenylboronic acid with a generic aryl halide)

Experimental Protocol:

This protocol outlines a general procedure for the Suzuki coupling of 3-methoxy-5-(trifluoromethyl)phenylboronic acid with an aryl halide.

-

To a reaction vessel, add the aryl halide (1.0 eq.), 3-methoxy-5-(trifluoromethyl)phenylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3) and, if necessary, a ligand.

-

Purge the vessel with an inert gas.

-

Add a degassed solvent mixture, such as 1,4-dioxane/water, toluene/water, or DMF/water.

-

Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) until the reaction is complete as monitored by TLC or LC-MS.[14]

-

After cooling to room temperature, perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the desired biaryl product.

Representative Data for Suzuki Coupling using Arylboronic Acids:

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3,5-(bis-trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ (1) | Tri(2-furyl)phosphine (3) | KF | Dioxane | 110 | 82 | [15] |

| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1) | Tri(2-furyl)phosphine (3) | KF | Dioxane | 110 | 74 | [15] |

| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1) | None | Amberlite IRA-400(OH) | Water/Ethanol | 60 | Not specified | [16] |

One-Pot Borylation/Suzuki Coupling

For increased efficiency, a one-pot procedure combining the borylation of an aryl halide with a subsequent Suzuki coupling can be employed. While this does not directly use the phenol, it is a relevant advanced strategy for synthesizing derivatives that could be analogous to those derived from this compound. For instance, an appropriately substituted aryl halide can be converted in situ to a boronic ester and then coupled with a second aryl halide.[17][18]

Visualizing the Workflow and Mechanisms

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Phenol to Biaryl via Triflate Intermediate

Caption: Workflow for the two-step synthesis of biaryls from phenols.

Logical Relationship: One-Pot vs. Two-Step Synthesis

Caption: Comparison of two-step and one-pot Suzuki coupling strategies.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. equationchemical.com [equationchemical.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rose-hulman.edu [rose-hulman.edu]

- 17. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medium.com [medium.com]